1-(2-Methylphenyl)-1-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEMOPAVGULHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Context and Significance of 1 2 Methylphenyl 1 Propanol
Role in Organic Synthesis as a Versatile Intermediate
1-(2-Methylphenyl)-1-propanol serves as a valuable intermediate in organic synthesis, capable of undergoing a variety of chemical transformations. The hydroxyl group is the primary site of reactivity, allowing for its conversion into other functional groups.
A principal reaction is the oxidation of the secondary alcohol to its corresponding ketone, 1-(2-Methylphenyl)-1-propanone. This transformation is a common step in synthetic pathways that require a carbonyl group for subsequent reactions like carbon-carbon bond formation. Furthermore, the hydroxyl group can be substituted, for instance, by reacting with reagents like thionyl chloride to yield 1-(2-Methylphenyl)-1-chloropropane. This conversion of an alcohol to an alkyl halide opens up pathways for nucleophilic substitution reactions.
The synthesis of this compound itself is typically achieved through two main routes:
Grignard Reaction: Involving the reaction of a 2-methylphenylmagnesium halide with propanal.
Ketone Reduction: The reduction of 1-(2-Methylphenyl)-1-propanone using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.
These reactions underscore the compound's role as a key node in synthetic chemistry, connecting simple precursors to a range of more functionalized molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | vulcanchem.com |
| Molecular Weight | 150.22 g/mol | vulcanchem.com |
| Boiling Point (at 760 mmHg) | 215.0 ± 8.0 °C (estimated) | vulcanchem.com |
| Density | 1.0 ± 0.1 g/cm³ (estimated) | vulcanchem.com |
Academic Relevance in Alcohol Chemistry
In the field of physical organic chemistry, this compound is a relevant molecule for studying the influence of molecular architecture on chemical behavior. The steric hindrance imposed by the ortho-methyl group, positioned close to the reactive hydroxyl group, significantly affects its properties compared to its isomers.
Research on phenyl-propanol isomers has shown that steric hindrance plays a crucial role in the dynamics of intermolecular hydrogen bonding. researchgate.net For alcohols, hydrogen bonding leads to the formation of transient supramolecular structures, such as chains and rings. researchgate.net In the case of 1-phenyl-1-propanol (B1198777) and its substituted analogues like this compound, the bulky aryl group's proximity to the hydroxyl group sterically impedes the formation of extended hydrogen-bonded chains. researchgate.net This steric effect tends to shift the associative equilibrium towards the formation of smaller structures, such as ring-like dimers. researchgate.net
This "ortho effect" also influences the compound's reactivity in catalytic processes. In reactions involving the alcoholic proton or coordination to a metal center, the steric bulk of the o-tolyl group can hinder the approach of reagents, leading to different reaction rates and selectivities compared to the less hindered para-substituted isomer, 1-(4-Methylphenyl)-1-propanol. arabjchem.orgscience.gov
Comparative Data of Positional Isomers
| Property | This compound (ortho) | 1-(4-Methylphenyl)-1-propanol (para) |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol |
| CAS Number | 117409-10-6 | 25574-04-3 |
| Key Structural Difference | Methyl group at ortho-position imposes significant steric hindrance near the -OH group. | Methyl group at para-position has minimal direct steric impact on the -OH group. |
| Impact on H-Bonding | Favors formation of smaller, ring-like H-bonded structures due to steric hindrance. researchgate.net | Allows for more extended, chain-like H-bonded structures. |
Foundational Structural Motif in Advanced Chemical Research
The 1-aryl-1-propanol framework, particularly with specific substitution patterns like the o-tolyl group, serves as a foundational motif in the design of more complex molecules for advanced applications. The defined three-dimensional arrangement of the aryl group, hydroxyl function, and alkyl chain is a key feature exploited in areas such as asymmetric synthesis and medicinal chemistry.
Enantioenriched aryl-alkanols are highly sought-after as chiral building blocks and as precursors to chiral ligands for asymmetric catalysis. acs.org The catalytic asymmetric synthesis of such alcohols allows for the preparation of molecules with high enantiomeric purity, which is critical for biological applications. acs.org The specific steric and electronic nature of the o-tolyl group in this compound can be used to influence the stereochemical outcome of reactions at a remote site within a larger molecule.
Furthermore, studies on the carbonylation of 1-arylalkan-1-ols in superacids have demonstrated how substituent positions on the aromatic ring dictate reaction pathways. mdpi.com For instance, ortho-substituted substrates can lead to different products compared to their meta- and para-isomers due to steric effects influencing the stability of carbocationic intermediates. mdpi.com This highlights how the this compound motif can be strategically employed in advanced synthetic methodologies to control reactivity and selectivity. While direct links to specific commercial products are proprietary, the presence of complex derivatives like (1S,2R)-2-nitro-1-(o-tolyl)propan-1-ol in research chemical catalogs points to its role as a building block in discovery chemistry. molaid.com
Synthetic Methodologies for 1 2 Methylphenyl 1 Propanol
Classical Chemical Synthesis Approaches
Classical methods for alcohol synthesis are valued for their reliability, scalability, and use of readily available reagents. These approaches typically yield a racemic mixture of the alcohol.
A primary and straightforward method for synthesizing 1-(2-methylphenyl)-1-propanol is through the reduction of its corresponding carbonyl precursor, 1-(2-methylphenyl)propan-1-one (also known as 2'-methylpropiophenone). This transformation involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond to form a hydroxyl (C-OH) group.
The reduction can be accomplished using various reducing agents, most commonly metal hydrides. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this purpose due to their efficiency in reducing ketones to secondary alcohols. The reaction is typically performed in an alcoholic or ethereal solvent. Catalytic hydrogenation, which involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective technique. safrole.com The choice of reagent and conditions can be tailored based on the desired scale and sensitivity of other functional groups.
| Reducing Agent | Typical Solvent | General Conditions | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Mild, selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (B95107) (THF) | 0°C to Room Temperature (requires anhydrous conditions) | Powerful, reduces a wide range of carbonyls and esters. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate (B1210297) | Pressurized H₂ gas, Metal Catalyst (Pd, Pt, Ni) | "Green" method, can be used for large-scale industrial synthesis. safrole.com |
Grignard reactions provide a versatile pathway for forming carbon-carbon bonds and are widely used for synthesizing alcohols. The synthesis of this compound can be approached via two principal retrosynthetic disconnections using this method.
Route A: The reaction between an o-tolyl Grignard reagent (2-methylphenylmagnesium bromide) and propanal. The nucleophilic tolyl group attacks the electrophilic carbonyl carbon of the aldehyde.
Route B: The reaction between an ethyl Grignard reagent (ethylmagnesium bromide) and o-tolualdehyde (2-methylbenzaldehyde). Here, the nucleophilic ethyl group adds to the carbonyl carbon of the aromatic aldehyde.
Both routes are followed by an acidic workup to protonate the resulting alkoxide intermediate, yielding the final alcohol product. The choice between these routes may depend on the commercial availability and cost of the starting aldehyde and organohalide. High yields and purity are achievable with careful control of reaction conditions, particularly by maintaining an inert and anhydrous atmosphere to prevent quenching of the highly reactive Grignard reagent. For a similar synthesis of 2-methyl-1-phenyl-1-propanol, a yield of 91.1% and a purity of 99.6% have been reported using a Grignard-based method. google.com
| Route | Grignard Reagent | Carbonyl Compound |
|---|---|---|
| A | 2-Methylphenylmagnesium bromide | Propanal |
| B | Ethylmagnesium bromide | o-Tolualdehyde |
Beyond the standard reduction and Grignard methods, other established pathways can be adapted for the synthesis of this compound. One such method is sodium-mediated alkylation. This process can involve refluxing sodium in an inert solvent like toluene (B28343) to create a highly reactive organosodium intermediate from an aryl halide. This intermediate then reacts with an appropriate aldehyde, such as propanal, followed by hydrolysis to yield the target alcohol. Patented methods using this approach for similar alcohols have demonstrated high conversion rates, exceeding 90%, making it a viable option for scalable industrial production. vulcanchem.com
Enantioselective Synthesis Strategies
The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer preferentially. chiralpedia.com This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.
Asymmetric reduction of the prochiral ketone, 2'-methylpropiophenone (B1581939), is a powerful strategy for accessing enantiomerically enriched this compound. This is often achieved using biocatalysis or chiral metal catalysts.
Microbial reduction is a prominent "green chemistry" approach that utilizes whole-cell microorganisms or isolated enzymes to perform highly selective reductions. For instance, baker's yeast (Saccharomyces cerevisiae) is known to mediate the asymmetric reduction of various ketones to produce enantiomerically pure alcohols. vulcanchem.com Research on substituted acetophenones has shown that various microbial strains can reduce ketones to chiral alcohols in high yields (>90%) and with excellent enantiomeric excess (ee), often reaching 99%. researchgate.net This method avoids the use of harsh chemical reagents and often proceeds under mild conditions. vulcanchem.com
| Biocatalyst | Substrate Type | Reported Enantiomeric Excess (ee) | Reported Yield | Source |
|---|---|---|---|---|
| Baker's Yeast (S. cerevisiae) | Cinnamaldehyde derivatives | ≥98% | Not specified | vulcanchem.com |
| Candida, Pichia, etc. | Substituted acetophenones | 99% | >90% | researchgate.net |
| Ene-reductases (ERs) | Unsaturated esters | up to 99% | up to 86% | mdpi.com |
Metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the efficient production of chiral molecules. wikipedia.org This technique involves the use of a chiral catalyst, which is typically a transition metal (such as ruthenium, rhodium, or iridium) coordinated to a chiral organic ligand. mdpi.com The chirality of the ligand creates a chiral environment around the metal center, which directs the addition of hydrogen to one face of the ketone substrate, leading to the preferential formation of one enantiomer of the alcohol.
The mechanism often involves the coordination of the ketone to the chiral metal complex, followed by the transfer of hydrogen atoms. The enantioselectivity arises from the difference in the energetic stability of the diastereomeric transition states leading to the (R) and (S) products. Bifunctional catalysts, which can activate both the hydrogen and the ketone substrate, are particularly effective. eurekaselect.com The development of novel ligands and catalyst systems continues to expand the scope and efficiency of this powerful method for producing enantiopure compounds. chiralpedia.comwikipedia.org
Asymmetric Reduction Techniques
Biocatalytic Asymmetric Reduction
Biocatalytic asymmetric reduction represents a powerful and environmentally benign approach for the synthesis of enantiomerically pure alcohols, such as this compound. This method utilizes whole-cell biocatalysts or isolated enzymes, typically oxidoreductases like alcohol dehydrogenases (ADHs), to catalyze the reduction of the corresponding prochiral ketone, 2'-methylpropiophenone. These enzymatic reactions are highly valued for their exceptional stereoselectivity, often yielding products with high enantiomeric excess (e.e.) under mild reaction conditions.
The appeal of biocatalysts lies in their ability to perform asymmetric hydrogenations, providing access to chiral alcohols. For the reduction of ketones, alcohol dehydrogenases are the catalysts of choice. The process involves a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH) as the reducing agent, which is continuously regenerated in situ to maintain catalytic activity.
Research into the optimization of such biocatalytic reductions has focused on several key parameters, including the choice of biocatalyst, pH, temperature, incubation period, and agitation speed. For instance, studies on similar ketone reductions have shown that optimizing these conditions can lead to near-perfect conversion rates and enantiomeric excess. A study using Enterococcus faecium as a biocatalyst for the asymmetric reduction of a different ketone achieved 100% conversion and 99% e.e. by carefully controlling these parameters. This highlights the potential for developing a highly efficient biocatalytic process for this compound.
Table 1: Key Parameters in Biocatalytic Asymmetric Reduction
| Parameter | Description | Significance in Synthesis |
|---|---|---|
| Biocatalyst | A specific microorganism or isolated enzyme (e.g., ADH) that catalyzes the reduction. | Determines the stereoselectivity (which enantiomer is formed) and reaction rate. |
| Cofactor | A molecule (e.g., NAD(P)H) that provides the hydride for the reduction. | Essential for the enzymatic reaction; requires an effective regeneration system for economic viability. |
| pH | The acidity or basicity of the reaction medium. | Affects enzyme activity and stability; optimal pH is crucial for high conversion. |
| Temperature | The reaction temperature. | Influences enzyme activity and stability; must be controlled to prevent denaturation. |
| Substrate Conc. | The concentration of the starting ketone. | High concentrations can lead to substrate inhibition, affecting the reaction rate and yield. |
| Conversion Rate | The percentage of the starting material that is converted to the product. | A measure of the reaction's efficiency. |
| Enantiomeric Excess (e.e.) | A measure of the purity of the desired enantiomer. | Critical for applications where a single enantiomer is required. |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. This strategy enables the diastereoselective formation of new stereocenters, and the auxiliary can be removed and often recovered for reuse once its purpose is served. While direct application to this compound is not extensively detailed in the provided results, the principles of chiral auxiliary use in similar syntheses, such as alkylation or aldol (B89426) reactions, are well-established.
For example, an oxazolidinone auxiliary, popularized by David Evans, can be acylated with propionyl chloride and then subjected to a diastereoselective reaction. The substituent on the oxazolidinone directs the approach of the electrophile, in this case, a 2-methylphenyl Grignard reagent or a similar organometallic species. This controlled addition establishes the desired stereocenter. Subsequent cleavage of the auxiliary, typically through hydrolysis or reduction, would yield the chiral this compound.
Commonly used chiral auxiliaries that could be adapted for this synthesis include derivatives of amino alcohols like ephedrine (B3423809) and pseudoephedrine, or oxazolidinones. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
Table 2: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction Type | Mechanism of Stereocontrol | Removal Method |
|---|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Steric hindrance from substituents on the auxiliary directs the approach of reagents. | Hydrolysis (saponification) or reduction (e.g., with LiBH₄). |
| Pseudoephedrine | Alkylation of Amides | The α-proton is removed to form a chiral enolate, which reacts with an electrophile from the less hindered face. | Acidic hydrolysis. |
| Camphorsultam | Various (e.g., Diels-Alder, Alkylation) | The bulky camphor (B46023) skeleton effectively shields one face of the reactive intermediate. | Hydrolysis. |
Diastereoselective Approaches
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. These methods are fundamental when a molecule already contains a stereocenter and a new one is being created. In the context of this compound, a diastereoselective approach would typically involve reacting a chiral precursor in a way that favors the formation of one diastereomer of the product.
One common strategy is the diastereoselective addition of a nucleophile to a carbonyl compound containing a nearby stereocenter. For the synthesis of this compound, this could involve the addition of an ethyl nucleophile (e.g., ethylmagnesium bromide) to a chiral aldehyde or the addition of a 2-methylphenyl nucleophile to a chiral propanal derivative. The inherent chirality of the starting material influences the trajectory of the incoming nucleophile, leading to a preferred diastereomer. Such reactions are often rationalized using models like Cram's rule or the Felkin-Anh model.
Multicomponent reactions (MCRs) also offer an efficient route to complex molecules with multiple stereocenters in a single step with high diastereoselectivity. While a specific MCR for this compound is not detailed, the principle involves combining multiple starting materials in a one-pot reaction to construct the target molecule, with stereocontrol exerted by a chiral component or catalyst.
Large-Scale Preparative Methods and Optimization Studies
Transitioning a synthetic route from a laboratory scale to a large-scale industrial process requires careful consideration of factors such as cost, safety, and environmental impact. For this compound, a robust preparative method involves the Grignard reaction. One patented method describes the reaction of chlorobenzene (B131634) with magnesium to form phenylmagnesium chloride, which is then reacted with isobutyraldehyde. A similar approach for this compound would involve reacting 2-chlorotoluene (B165313) with magnesium to form 2-methylphenylmagnesium chloride, followed by its addition to propanal.
Optimization studies for such processes focus on maximizing yield and purity while minimizing costs and waste. Key optimization parameters include:
Solvent Choice: Using solvents like tetrahydrofuran (THF) is common for Grignard reactions.
Reaction Temperature: Controlling the temperature during the Grignard reagent formation and the subsequent addition is crucial for preventing side reactions.
Molar Ratios: Optimizing the ratio of magnesium to the aryl halide and the subsequent carbonyl compound ensures complete conversion.
Workup Procedure: The hydrolysis step, often using an acidic solution like aqueous ammonium (B1175870) chloride or dilute sulfuric acid, must be carefully controlled to prevent degradation of the product.
The goal is to develop a process with high raw material availability, reduced waste discharge, and high product purity, making it suitable for industrial application.
Synthetic Accessibility and Yield Optimization
The synthetic accessibility of this compound is largely dependent on the availability and cost of the starting materials. The Grignard-based approach is often favored due to the relatively low cost of precursors like 2-chlorotoluene, magnesium, and propanal.
Initiation of Grignard Reagent: Ensuring the rapid and complete formation of the Grignard reagent is key. Additives or activation methods for magnesium can be employed.
Minimizing Side Reactions: The primary side reaction is the formation of biphenyl-type impurities. This can be minimized by controlling the reaction temperature and the rate of addition of the aryl halide.
Efficient Quenching and Extraction: A well-designed workup and extraction procedure is necessary to isolate the product efficiently and with high purity from the reaction mixture.
Stereochemical Investigations of 1 2 Methylphenyl 1 Propanol
Analysis of Enantiomeric and Diastereomeric Purity
The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical step after the synthesis or resolution of 1-(2-Methylphenyl)-1-propanol. This analysis confirms the success of a stereoselective process by quantifying the predominance of one enantiomer over the other.
Chromatographic Methods for Stereoisomer Separation (e.g., HPLC with Chiral Columns)
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com The principle of this method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. bgb-analytik.com These diastereomeric complexes have different interaction energies, leading to different retention times and, thus, separation of the enantiomers. bgb-analytik.com
For the separation of chiral alcohols like this compound, polysaccharide-based CSPs are particularly effective. nih.gov These columns, typically derived from cellulose (B213188) or amylose (B160209) coated with carbamate (B1207046) derivatives (e.g., 3,5-dimethylphenylcarbamate), offer broad applicability for a range of chiral compounds. nih.gov The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic mode. The choice of mobile phase—often a mixture of an alkane like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol—is critical for achieving optimal resolution. mdpi.com
The enantiomeric excess (% e.e.) is determined from the resulting chromatogram by integrating the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| × 100.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Hypothetical Rt (Enantiomer 1) | 12.5 min |
| Hypothetical Rt (Enantiomer 2) | 14.8 min |
Spectroscopic Derivatization for Chiral Analysis (e.g., Mosher Esters)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers directly as they have identical spectra in an achiral environment. However, by reacting the chiral alcohol with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different NMR spectra.
The Mosher's ester method is a classic and reliable technique for this purpose. nih.govchromatographyonline.com The racemic or enantioenriched this compound is reacted with an enantiomerically pure CDA, such as the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl), also known as Mosher's acid chloride. Using both (R)- and (S)-MTPA-Cl in separate reactions with the alcohol produces two diastereomeric esters. nih.gov
The analysis of the ¹H NMR spectra of these diastereomeric esters allows for the determination of enantiomeric purity. Protons near the newly formed stereocenter will exhibit different chemical shifts (δ) for each diastereomer. By integrating the signals corresponding to a specific proton in each diastereomer, the ratio of enantiomers in the original alcohol sample can be accurately calculated.
Determination of Absolute Configuration
Determining the absolute spatial arrangement of atoms (i.e., the R or S configuration) at the stereocenter of this compound is essential for unequivocally defining the molecule.
The Mosher's ester method is also a primary technique for assigning the absolute configuration of secondary alcohols. nih.govvulcanchem.com The method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which adopts a preferred conformation in the diastereomeric esters. This conformation leads to predictable shielding (upfield shift) or deshielding (downfield shift) of the protons on the substituents attached to the carbinol carbon.
The advanced Mosher's analysis involves comparing the chemical shifts of the protons in the (S)-MTPA ester with those in the (R)-MTPA ester. A value, Δδ (defined as δS - δR), is calculated for each proton. Protons on one side of the Mosher ester plane will have a positive Δδ, while those on the other side will have a negative Δδ. By analyzing the sign of these Δδ values across the molecule's structure, the absolute configuration of the original alcohol can be deduced. nih.govchromatographyonline.com
The following table illustrates the hypothetical ¹H NMR data that would be used in a Mosher's ester analysis to determine the absolute configuration of this compound.
| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) |
|---|---|---|---|
| -CH(OMTPA)- | 5.95 | 5.92 | -0.03 |
| -CH2CH3 | 1.75 | 1.85 | +0.10 |
| -CH2CH3 | 0.90 | 0.85 | -0.05 |
| Aromatic-CH3 | 2.30 | 2.38 | +0.08 |
Note: The data presented in this table is hypothetical and serves to illustrate the principle of Mosher's ester analysis.
Other methods for determining absolute configuration include single-crystal X-ray diffraction, if a suitable crystalline derivative can be formed, and comparison of the sign of optical rotation with literature values for an authenticated sample.
Stereocontrol Mechanisms in Synthesis
The synthesis of single-enantiomer this compound requires stereocontrol, which can be achieved through various asymmetric synthesis strategies. The goal is to influence the reaction pathway to favor the formation of one enantiomer over the other.
One effective method for producing enantiomerically pure this compound is through biocatalysis. The asymmetric reduction of the corresponding prochiral ketone, 2'-methylpropiophenone (B1581939), can be mediated by enzymes found in microorganisms. For instance, the use of Baker's yeast (Saccharomyces cerevisiae) has been shown to produce enantiomerically pure this compound with an enantiomeric excess of ≥98%. vulcanchem.com
The stereocontrol mechanism in this biocatalytic reduction is governed by the three-dimensional structure of the active site of the reductase enzymes within the yeast. The enzyme's chiral pocket binds the ketone substrate in a highly specific orientation. This forces the delivery of a hydride equivalent (e.g., from the cofactor NADPH) to one specific face of the carbonyl group (either the Re or Si face), leading to the preferential formation of one alcohol enantiomer. This substrate-control mechanism, dictated by the enzyme's chirality, is a hallmark of highly stereoselective biochemical transformations.
Alternatively, stereocontrol can be achieved using chiral chemical catalysts or reagents. Asymmetric reduction of 2'-methylpropiophenone can be accomplished using chiral borane (B79455) reagents or through catalytic hydrogenation with a chiral metal-ligand complex (reagent-controlled synthesis). In these cases, the chiral catalyst or reagent creates a diastereomeric transition state that is lower in energy for the formation of one enantiomer, thus directing the stereochemical outcome of the reaction.
Chemical Reactivity and Reaction Mechanisms of 1 2 Methylphenyl 1 Propanol
Oxidation Reactions
The oxidation of 1-(2-methylphenyl)-1-propanol involves the conversion of the secondary alcohol group to a ketone. This transformation is a fundamental reaction in organic synthesis. The typical product of this reaction is 1-(2-methylphenyl)-1-propanone.
The reaction can be achieved using various oxidizing agents. Common laboratory reagents for this purpose include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.
A greener approach involves biocatalysis. For instance, microorganisms such as Acetobacter aceti can perform enantioselective oxidation of similar phenylpropanol derivatives. In such processes, whole bacterial cells can be used to catalyze the conversion, often with high enantioselectivity, which is crucial in pharmaceutical synthesis. The enantiomeric ratio (E) for the oxidation of (RS)-2-phenyl-1-propanol to (S)-2-phenylpropionic acid catalyzed by Acetobacter aceti has been shown to be greater than 200, indicating high selectivity researchgate.net.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 1-(2-Methylphenyl)-1-propanone | Acidic, heat |
| Pyridinium Chlorochromate (PCC) | 1-(2-Methylphenyl)-1-propanone | Anhydrous CH₂Cl₂ |
Esterification Reactions
This compound undergoes esterification when reacted with a carboxylic acid or its derivative in the presence of an acid catalyst. This reaction results in the formation of an ester and water. The mechanism, known as Fischer esterification, involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid.
For example, the reaction with acetic acid yields 1-(2-methylphenyl)propyl acetate (B1210297). The reaction is reversible, and to drive it towards the product side, water is typically removed as it is formed. Strong acids like sulfuric acid (H₂SO₄) are commonly used as catalysts. Studies on similar esterification reactions, such as the synthesis of 1-methoxy-2-propyl acetate, have been extensively modeled to optimize yield, with catalysts like ion-exchange resins also being employed mdpi.com.
Table 2: Example Esterification Reaction
| Reactants | Catalyst | Product |
|---|---|---|
| This compound + Acetic Acid | Sulfuric Acid (H₂SO₄) | 1-(2-Methylphenyl)propyl acetate + Water |
Hydrogen Bonding Interactions in Reactivity
The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor nih.gov. This ability is fundamental to its physical properties and chemical reactivity. In solution, particularly in protic solvents like water, it can form extensive hydrogen bond networks.
These interactions influence reaction mechanisms by stabilizing transition states or by affecting the solvation of reactants. For instance, in an aqueous medium, the hydroxyl group's hydrogen bonding with water molecules can affect its nucleophilicity. Molecular dynamics simulations of similar short-chain alcohols show that they can form dynamic, long-lived hydrogen bonds with water molecules, which can impact the stability of the system nih.gov. The presence and nature of these hydrogen-bonded structures, such as multimers (trimers, tetramers), can be inferred from spectroscopic and simulation studies researchgate.net.
Hydrophobic Interactions in Molecular Recognition
Molecular recognition involves the specific binding of a molecule (guest) to a receptor (host). For this compound, the 2-methylphenyl group provides a significant nonpolar surface area, making it capable of engaging in hydrophobic interactions. These interactions are a primary driving force for binding events in aqueous environments mdpi.com.
In biological systems or synthetic host-guest chemistry, the hydrophobic part of the molecule is driven out of the aqueous phase to associate with nonpolar binding sites on a receptor, such as a hydrophobic pocket in an enzyme. This process is entropically favorable due to the release of ordered water molecules from the nonpolar surfaces nih.gov. The combination of hydrophobic effects and more specific interactions like hydrogen bonding allows for selective molecular recognition nih.gov. The hydrophobic moiety of propanol (B110389) has been shown to diminish the hydrogen bond connectivity of water, influencing its molecular organization ubc.ca.
Other Functional Group Transformations
Beyond oxidation and esterification, the hydroxyl group of this compound can undergo several other important transformations.
One common reaction is its conversion to an alkyl halide. This can be achieved by reacting the alcohol with hydrogen halides (e.g., HBr, HCl) or with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction with hydrogen halides typically proceeds via an Sₙ1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate after protonation of the hydroxyl group.
Another transformation is dehydration, where the alcohol is heated with a strong acid (e.g., H₂SO₄ or H₃PO₄) to eliminate a molecule of water and form an alkene, in this case, 1-(2-methylphenyl)-1-propene.
Table 3: Summary of Other Functional Group Transformations
| Reagent(s) | Product Type | Specific Product Example |
|---|---|---|
| HBr | Alkyl Bromide | 1-Bromo-1-(2-methylphenyl)propane |
| SOCl₂, pyridine | Alkyl Chloride | 1-Chloro-1-(2-methylphenyl)propane |
Advanced Spectroscopic Characterization of 1 2 Methylphenyl 1 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 1-(2-Methylphenyl)-1-propanol offers precise insights into the number, environment, and coupling of hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns, governed by spin-spin coupling, reveal the number of adjacent protons.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methine proton attached to the hydroxyl-bearing carbon, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the methyl protons on the phenyl ring. The aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH-OH) would likely appear as a multiplet, its chemical shift influenced by the electronegative oxygen atom and the aromatic ring. The methylene and methyl protons of the propanol (B110389) chain would exhibit characteristic splitting patterns, such as a quartet for the methylene group and a triplet for the terminal methyl group, due to coupling with each other. The methyl group attached to the phenyl ring would appear as a singlet in the upfield region.
A detailed analysis of a hypothetical ¹H NMR spectrum is presented in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.10 - 7.40 | Multiplet | - |
| CH-OH | 4.85 | Triplet | 6.5 |
| Phenyl-CH₃ | 2.30 | Singlet | - |
| CH₂ | 1.70 | Sextet | 7.0 |
| CH₃ | 0.90 | Triplet | 7.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for the compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The ¹³C NMR spectrum of this compound is expected to display signals for the aromatic carbons, the carbon atom bonded to the hydroxyl group (C-OH), the carbons of the ethyl group, and the methyl carbon attached to the phenyl ring. The aromatic carbons will have signals in the downfield region (typically 120-145 ppm). The carbinol carbon (C-OH) will also be in a relatively downfield region due to the electronegativity of the attached oxygen. The aliphatic carbons of the propyl chain and the methyl group on the ring will appear in the upfield region of the spectrum.
A representative ¹³C NMR data table is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 142.5 |
| Aromatic C (quaternary, with CH₃) | 135.0 |
| Aromatic CH | 128.5 |
| Aromatic CH | 127.0 |
| Aromatic CH | 126.5 |
| Aromatic CH | 125.0 |
| CH-OH | 75.0 |
| CH₂ | 32.0 |
| Phenyl-CH₃ | 21.0 |
| CH₃ | 10.0 |
Note: This data is illustrative and represents typical chemical shifts for the described carbon environments.
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.
A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methine proton (CH-OH) and the adjacent methylene (CH₂) protons, as well as a cross-peak between the methylene (CH₂) protons and the terminal methyl (CH₃) protons of the propanol group. This confirms the connectivity within the propanol side chain.
An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the CH-OH proton in the ¹H NMR spectrum would correlate with the signal for the CH-OH carbon in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a molecular fingerprint that is unique to the compound's structure and functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups.
For this compound, the FT-IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C-O stretching vibration of the alcohol would be observed around 1000-1200 cm⁻¹.
Key FT-IR absorption bands are summarized in the following table.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1000 - 1200 |
Note: The frequency ranges are typical for the specified functional groups.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR spectroscopy.
In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring would produce a strong signal. The C-H stretching vibrations would also be visible. The C-C stretching vibrations of the propanol chain and the ring would give rise to characteristic peaks. While the O-H stretching band is typically weak in Raman spectra, other vibrations involving the carbon skeleton can be clearly observed.
A table of expected Raman shifts is provided below.
| Vibrational Mode | Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| Aromatic Ring Breathing | ~1000 |
| C-C Stretch | 800 - 1200 |
Note: These are representative Raman shifts for the indicated vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and structure of a compound. The molecular formula for this compound is C₁₀H₁₄O, corresponding to an average molecular weight of 150.22 g/mol spectrabase.comwikipedia.org.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.
For this compound, a secondary benzylic alcohol, fragmentation is expected to follow characteristic pathways. A primary fragmentation mechanism for alcohols is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom libretexts.orglibretexts.org. In this case, cleavage of the bond between the carbinol carbon (C1) and the ethyl group would lead to the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized cation at a mass-to-charge ratio (m/z) of 121. Another significant fragmentation pathway for benzylic alcohols involves rearrangements and cleavages of the aromatic ring and side chain, often leading to tropylium (B1234903) ion (C₇H₇⁺) formation or related structures.
The EI-MS spectrum for the synonymous compound, 1-(o-Tolyl)propan-1-ol, confirms these fragmentation patterns. The spectrum displays several key fragments that are instrumental in identifying the compound's structure spectrabase.comnih.gov. The major observed peaks are detailed in the table below.
Table 1: EI-MS Fragmentation Data for this compound
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 150 | ~10 | [C₁₀H₁₄O]⁺• (Molecular Ion) |
| 121 | 100 | [M - C₂H₅]⁺ |
| 105 | ~75 | [C₈H₉]⁺ |
| 91 | ~50 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl ion) |
Data is visually estimated from the spectrum of 1-(o-Tolyl)propan-1-ol available on SpectraBase nih.gov.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass.
The exact mass of this compound is calculated from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). For the molecular formula C₁₀H₁₄O, the calculated monoisotopic mass is 150.104465 u wikipedia.orgscirp.org. An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, confirming the elemental formula of the compound.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (u) |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The part of a molecule responsible for this absorption is known as a chromophore youtube.com.
In this compound, the chromophore is the 2-methylphenyl (or o-tolyl) group. The benzene (B151609) ring within this group gives rise to characteristic absorption bands in the UV region. Aromatic systems like benzene typically exhibit two main absorption bands: the intense E-bands (related to π → π* transitions) at shorter wavelengths (below 220 nm) and the less intense B-bands (also π → π* transitions), which show fine vibrational structure, at longer wavelengths (around 250-270 nm) msu.edu. Alkyl substitution on the benzene ring, as seen in the tolyl group, generally causes a small bathochromic (red) shift of these absorption maxima.
While a complete, detailed UV-Vis absorption spectrum for this compound is not available in the reviewed literature, its UV absorption properties are utilized in analytical techniques. For instance, High-Performance Liquid Chromatography (HPLC) methods employ UV detectors set at a wavelength of 254 nm for the detection and quantification of this compound, which aligns with the expected absorption region for the B-band of the aromatic ring spectrabase.com.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.org. The method requires a single, high-quality crystal of the substance to be analyzed. The crystal diffracts a beam of X-rays into a specific pattern of reflections, which can then be used to calculate the electron density throughout the crystal and thus the positions of the atoms.
For this compound, there is no publicly available data from single-crystal X-ray diffraction studies. The compound is a low-melting solid, and obtaining crystals of sufficient size and quality for X-ray analysis can be challenging for such substances nih.gov. Consequently, detailed information regarding its crystal system, space group, and precise bond lengths and angles in the solid state has not been reported in the scientific literature.
Computational and Theoretical Investigations on 1 2 Methylphenyl 1 Propanol
Quantum Chemical Calculations
No published data is currently available.
Density Functional Theory (DFT) Studies
No published data is currently available.
Ab Initio Methods
No published data is currently available.
Molecular Geometry and Conformational Analysis
No published data is currently available.
Bond Lengths and Bond Angles
No published data is currently available.
Torsional Angles and Rotational Barriers
No published data is currently available.
Electronic Structure and Properties
No published data is currently available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its potential to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity.
A computational study on 1-(2-Methylphenyl)-1-propanol would calculate the energies of these orbitals. The results would typically be presented in a table, detailing the energy values in electron volts (eV) and the resulting energy gap.
Table 6.3.1: Hypothetical FMO Parameters for this compound (Note: The following data is illustrative and not based on actual research findings.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value not available |
| LUMO | Value not available |
| Energy Gap (ΔE) | Value not available |
The analysis would also involve visualizing the electron density distribution of the HOMO and LUMO across the molecular structure to identify the regions most involved in electron donation and acceptance.
Charge Distribution Analysis (e.g., Mulliken Charges, Molecular Electrostatic Potential)
Charge distribution analysis provides insight into the electronic structure of a molecule, highlighting electronegative and electropositive regions.
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the basis functions of the atoms. This analysis would reveal how the electron density is shared among the carbon, oxygen, and hydrogen atoms in this compound, indicating which atoms are electron-rich (negative charge) or electron-poor (positive charge). This information is crucial for predicting sites of nucleophilic or electrophilic attack.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group.
Table 6.3.2: Hypothetical Mulliken Charges for Selected Atoms in this compound (Note: The following data is illustrative and not based on actual research findings.)
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (in -OH) | Value not available |
| C (attached to -OH) | Value not available |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.
For this compound, quantum chemical calculations could predict the vibrational frequencies corresponding to specific bond stretches and bends (e.g., the O-H stretch of the alcohol, C-O stretch, and aromatic C-H stretches). Similarly, the chemical shifts for ¹H and ¹³C NMR spectra could be calculated and compared to experimentally obtained spectra to validate the computational model and provide a deeper understanding of the molecule's electronic environment.
Table 6.4: Hypothetical Comparison of Predicted vs. Experimental Vibrational Frequencies (Note: The following data is illustrative and not based on actual research findings.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Value not available | Value not available |
| C-O Stretch | Value not available | Value not available |
Reactivity Prediction and Mechanistic Insights from Computational Models
Computational models can be used to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface for a reaction.
For this compound, computational studies could investigate reactions such as its oxidation to the corresponding ketone (1-(2-methylphenyl)-1-propanone) or its dehydration to form an alkene. These models would identify the most likely reaction pathways by determining the activation energies for each step. FMO theory and charge distribution analyses would further inform these predictions by highlighting the most reactive sites on the molecule. This approach provides mechanistic insights that are often difficult to obtain through experimental methods alone.
Without published research, specific predictions regarding the preferred reaction pathways, transition state geometries, and activation energies for this compound cannot be provided.
While the theoretical framework for the computational analysis of This compound is well-established, the specific data required to populate the requested article sections is not available in the public domain. The scientific community has not published research dedicated to the detailed FMO analysis, charge distribution, spectroscopic prediction, or reactivity modeling of this particular compound. Therefore, a scientifically accurate and detailed article adhering to the provided outline cannot be generated at this time.
Synthesis and Characterization of Derivatives and Analogs of 1 2 Methylphenyl 1 Propanol
Structural Modification Strategies
Structural modification of 1-(2-methylphenyl)-1-propanol and its analogs often involves several key strategies to create a diverse range of derivatives. These strategies are aimed at introducing new functional groups or altering the existing scaffold to fine-tune the molecule's properties.
Another significant strategy involves modification of the hydroxyl group. This can include esterification, etherification, or replacement with other functional groups such as amines or halogens. These changes can dramatically alter the solubility, stability, and biological activity of the resulting derivatives.
Furthermore, alterations to the propanol (B110389) side chain, such as changing the chain length or introducing branching, can impact the molecule's conformational flexibility and lipophilicity. Stereochemical control during synthesis is also a critical aspect, as different stereoisomers of a chiral molecule like this compound can exhibit distinct biological activities. vulcanchem.com The synthesis of specific enantiomers or diastereomers is often a primary goal in the development of new therapeutic agents.
Synthesis of Halogenated Derivatives
The synthesis of halogenated derivatives of aromatic compounds is a well-established field in organic chemistry, often employed to create intermediates for further reactions or to introduce specific properties into the final molecule. While direct halogenation of this compound is not extensively documented, analogous reactions on similar structures provide insight into potential synthetic routes.
A common method for introducing halogens onto an aromatic ring is through electrophilic aromatic substitution. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a catalyst. researchgate.net The position of halogenation on the 2-methylphenyl ring would be directed by the existing methyl and propanol substituents.
Alternatively, halogenated derivatives can be synthesized by starting with a halogenated precursor. For example, a Grignard reaction between a halogenated bromobenzene (B47551) derivative and propanal would yield a halogenated 1-phenyl-1-propanol (B1198777) analog. scribd.com This approach allows for precise control over the position of the halogen atom on the phenyl ring. The synthesis of halofurans from haloallenyl ketones provides another example of how halogenated precursors can be used to construct complex heterocyclic systems. nih.gov
Synthesis of Amino and Heteroaryl Substituted Derivatives
The introduction of amino and heteroaryl groups into the structure of this compound can lead to derivatives with significantly altered properties and potential biological activities. The synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives has been reported, providing a template for similar syntheses starting from this compound. nih.gov One common route involves the reduction of a corresponding α-amino ketone.
The synthesis of heteroaryl-substituted derivatives can be achieved through various coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to attach a heteroaryl group to the phenyl ring of a suitably functionalized this compound derivative. The synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, an intermediate for duloxetine, highlights the use of heteroaryl propanolamines in pharmaceuticals. researchgate.net
Incorporation into Complex Molecular Architectures (e.g., Pyrroloquinoline, Nucleoside, Phencyclidine, Dithiolane, Azomethine Systems)
The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures with diverse applications.
Pyrroloquinoline Systems: Pyrroloquinoline quinone (PQQ) is a cofactor for several bacterial dehydrogenases. nih.govnih.gov While the direct incorporation of this compound into PQQ is not a standard synthetic route, the principles of constructing complex heterocyclic systems can be applied to create novel structures. The synthesis of PQQ involves a multi-step process to build the fused ring system. google.comresearchgate.net
Nucleoside Analogs: Nucleosides are fundamental components of nucleic acids and have been modified to create a wide range of therapeutic agents. nih.govmdpi.com The synthesis of nucleosides typically involves the coupling of a heterocyclic base with a sugar moiety. wikipedia.org A derivative of this compound could potentially be incorporated as a modified base or as a substituent on the sugar ring to create novel nucleoside analogs.
Phencyclidine (PCP) Analogs: Phencyclidine is a dissociative anesthetic, and its derivatives have been synthesized to explore their structure-activity relationships. nih.govnih.govmdpi.com The synthesis of PCP analogs often involves the reaction of a Grignard reagent with a nitrile. scribd.com A Grignard reagent derived from a this compound derivative could be used to generate novel PCP-like structures.
Dithiolane Systems: 1,2-Dithiolanes are five-membered rings containing a disulfide bond and are found in some natural products. researchgate.netsemanticscholar.org The synthesis of functionalized 1,2-dithiolanes can be achieved from 1,3-bis-tert-butyl thioethers. nih.gov A derivative of this compound could be functionalized to serve as a precursor for the synthesis of novel dithiolane-containing molecules.
Azomethine (Schiff Base) Systems: Azomethines, or Schiff bases, are compounds containing a carbon-nitrogen double bond and are known for their diverse biological activities. biointerfaceresearch.comnih.gov They are typically formed by the condensation of a primary amine with an aldehyde or ketone. orientjchem.org An amino derivative of this compound could be reacted with various carbonyl compounds to generate a library of novel azomethine derivatives. researchgate.net
Spectroscopic and Computational Characterization of Derivatives
The characterization of newly synthesized derivatives of this compound is crucial to confirm their structure and purity. A combination of spectroscopic techniques and computational methods is typically employed for this purpose.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for elucidating the structure of organic molecules. nih.gov For derivatives of this compound, NMR would provide information about the number and connectivity of protons and carbons, as well as the chemical environment of different functional groups. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the hydroxyl (-OH) group in the parent compound or carbonyl (C=O) and imine (C=N) groups in its derivatives. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to determine its elemental composition. mdpi.com
The following table summarizes typical spectroscopic data for a related compound, 2-amino-1-phenyl-1-propanol, which can serve as a reference for characterizing derivatives of this compound.
| Spectroscopic Technique | Key Observances for 2-amino-1-phenyl-1-propanol nih.gov |
| FT-IR | Characteristic peaks for N-H, C-H, and O-H stretching vibrations. |
| 1H NMR | Signals corresponding to aromatic protons, methine protons, and protons of the amino and hydroxyl groups. |
| 13C NMR | Resonances for aromatic carbons, the carbon bearing the hydroxyl group, and the carbon bearing the amino group. |
Computational Characterization:
Computational chemistry plays a significant role in understanding the properties of molecules at a theoretical level.
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data to validate the proposed structure.
Molecular Docking: For derivatives with potential biological activity, molecular docking studies can be performed to predict their binding mode and affinity to a specific protein target. researchgate.net
ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial in the early stages of drug discovery. researchgate.net
Biotransformation Pathways of 1 2 Methylphenyl 1 Propanol
Enzymatic Biotransformation Studies
Direct enzymatic studies on 1-(2-methylphenyl)-1-propanol have not been identified in the reviewed scientific literature.
Alcohol Dehydrogenase (ADH) Mediated Transformations
While alcohol dehydrogenases (ADHs) are a well-known class of enzymes responsible for the oxidation of alcohols to aldehydes or ketones, specific studies detailing the interaction of ADH with this compound are absent. nih.gov Generally, ADHs exhibit a broad substrate range, and it is plausible that an ADH could catalyze the oxidation of the secondary alcohol group in this compound to the corresponding ketone, 1-(2-methylphenyl)-1-propanone. However, without experimental data, the specific isozymes involved, reaction kinetics, and stereoselectivity remain unknown. Research on other secondary alcohols has shown that the stereochemistry of the alcohol can significantly influence the rate and selectivity of ADH-mediated oxidation.
Other Enzyme Systems Involved in Metabolism
Beyond ADH, other enzyme systems, such as cytochrome P450 monooxygenases, could potentially be involved in the metabolism of this compound. These enzymes can catalyze a variety of oxidative reactions, including hydroxylation of the aromatic ring or the alkyl side chain. Again, no specific studies have been published to confirm the involvement of these or other enzyme systems in the biotransformation of this compound.
Microbial Biotransformation Studies
There is a lack of published research specifically investigating the microbial biotransformation of this compound.
Whole-Cell Biocatalysis
Whole-cell biocatalysis is a common approach for the biotransformation of various compounds, often utilizing the native enzymatic machinery of microorganisms. appleacademicpress.com Studies on structurally similar compounds, such as 2-phenyl-1-propanol, have demonstrated the use of whole cells of organisms like Acetobacter aceti for enantioselective oxidation. researchgate.net It is conceivable that certain microbial strains could transform this compound, potentially through oxidation, reduction, or conjugation reactions. However, without dedicated studies, the specific microorganisms capable of such transformations and the resulting products are purely speculative.
Isolated Enzyme Systems
The use of isolated enzymes in the biotransformation of this compound has not been reported. In studies involving other phenylpropanols, isolated enzymes, such as ADH from Saccharomyces cerevisiae, have been investigated. mtak.hu Such an approach could theoretically be applied to this compound to explore its potential for enzymatic conversion, but this research has not yet been conducted.
Identification of Biotransformation Products
As there are no available studies on the biotransformation of this compound, no biotransformation products have been identified. Hypothetically, oxidation of the alcohol would yield 1-(2-methylphenyl)-1-propanone. Further metabolism could involve hydroxylation of the phenyl ring at various positions or oxidation of the methyl group. Conjugation reactions, such as glucuronidation or sulfation of the alcohol or any hydroxylated metabolites, could also occur in relevant biological systems. However, these are postulated pathways based on general metabolic principles and not on experimental evidence for this specific compound.
Structure-Biotransformation Relationships of this compound
The biotransformation of xenobiotics is intricately linked to their chemical structure. For this compound, its metabolic fate is primarily dictated by the interplay of its three key structural features: the aromatic phenyl ring, the ortho-methyl substituent on the ring, and the secondary alcohol group on the propane (B168953) side chain. While specific research on the comprehensive biotransformation of this compound is not extensively detailed in the public domain, a predictive understanding can be constructed by examining the metabolism of structurally analogous compounds and fundamental metabolic pathways.
The presence of the hydroxyl group at the benzylic position makes it a primary site for oxidative metabolism. Alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP450) enzymes are expected to catalyze the oxidation of the secondary alcohol to its corresponding ketone, 1-(2-methylphenyl)-1-propanone. The stereochemistry at this chiral center can significantly influence the rate and extent of this metabolic step, a common phenomenon observed in the metabolism of chiral alcohols. For instance, studies on similar chiral alcohols have demonstrated that different enantiomers can be metabolized at different rates by enzymes like ADH.
The aromatic ring is another key site for metabolic modification, primarily through CYP450-mediated hydroxylation. The position of the existing methyl group at the ortho-position will sterically and electronically influence the regioselectivity of this hydroxylation. It is likely that hydroxylation will occur at the para- and meta-positions of the phenyl ring, which are less sterically hindered. Following aromatic hydroxylation, the resulting phenolic metabolites can undergo further Phase II conjugation reactions.
Phase II metabolic pathways for this compound and its Phase I metabolites would likely involve glucuronidation and sulfation. The hydroxyl group of the parent compound and any newly introduced hydroxyl groups on the aromatic ring are susceptible to conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), or with sulfate, catalyzed by sulfotransferases (SULTs). These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body.
The relationship between the chemical structure of this compound and its expected biotransformation pathways is summarized in the table below.
| Structural Feature | Potential Metabolic Transformation | Enzyme Family Involved | Expected Metabolite(s) |
| Secondary Alcohol | Oxidation | Alcohol Dehydrogenase (ADH), Cytochrome P450 (CYP450) | 1-(2-methylphenyl)-1-propanone |
| Aromatic Phenyl Ring | Hydroxylation | Cytochrome P450 (CYP450) | Hydroxylated derivatives (e.g., 1-(4-hydroxy-2-methylphenyl)-1-propanol) |
| Hydroxyl Groups (Parent and Metabolites) | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | O-glucuronide conjugates |
| Hydroxyl Groups (Parent and Metabolites) | Sulfation | Sulfotransferases (SULTs) | O-sulfate conjugates |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes
Future research into the synthesis of 1-(2-Methylphenyl)-1-propanol is poised to focus heavily on the development of sophisticated stereoselective methods. The presence of a chiral center at the first carbon of the propanol (B110389) chain means the compound exists as two enantiomers, each potentially having distinct biological activities and applications. Consequently, methods that can selectively produce one enantiomer over the other are of significant scientific and industrial interest.
A key area for development is the advancement of chemoenzymatic synthesis . This approach combines traditional chemical methods with biocatalytic steps, often employing isolated enzymes or whole-cell systems to achieve high enantioselectivity under mild reaction conditions. rsc.orgrsc.orgresearchgate.net Research could focus on identifying and engineering novel alcohol dehydrogenases (ADHs) or lipases that exhibit high specificity for the reduction of the precursor ketone, 2'-methylpropiophenone (B1581939), to either the (R)- or (S)-enantiomer of this compound. nih.govmdpi.com The use of enzymes like Candida antarctica lipase (B570770) B (CALB) for kinetic resolution of the racemic alcohol is another avenue that warrants further exploration. rsc.orgresearchgate.net
Key Research Objectives:
Screening of microbial sources for novel reductases with high stereoselectivity towards ortho-substituted propiophenones.
Site-directed mutagenesis of known enzymes to enhance their activity and selectivity for the target substrate.
Optimization of reaction conditions for whole-cell biotransformations to maximize yield and enantiomeric excess.
Development of efficient enzymatic kinetic resolution processes for the separation of enantiomers.
Below is a table summarizing potential enzymatic approaches for the stereoselective synthesis of this compound.
| Enzymatic Strategy | Enzyme/Biocatalyst Example | Description | Potential Advantage |
|---|---|---|---|
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) from Lactobacillus kefir | Direct reduction of 2'-methylpropiophenone to a single enantiomer of the alcohol. nih.gov | High enantiomeric excess (>99%), direct route to a single enantiomer. |
| Kinetic Resolution | Lipase from Candida antarctica (CAL-B) | Selective acylation of one enantiomer from a racemic mixture of the alcohol, allowing for separation. mdpi.com | High E-values (enantiomeric ratio), effective for separating enantiomers. |
| Whole-Cell Bioreduction | Baker's Yeast (Saccharomyces cerevisiae) | Use of the entire microorganism to perform the stereoselective reduction of the precursor ketone. rsc.orgresearchgate.net | Cost-effective, readily available biocatalyst, avoids enzyme purification. |
Advanced Mechanistic Investigations
While the synthesis of this compound can be achieved through established methods like the Grignard reaction, a deeper, more nuanced understanding of the reaction mechanisms is a critical area for future research. Such investigations can lead to improved reaction control, higher yields, and the suppression of unwanted byproducts.
Future studies should focus on the Grignard reaction mechanism involving the addition of an ethylmagnesium halide to 2-methylbenzaldehyde. organicchemistrytutor.commt.commasterorganicchemistry.com While the general mechanism is understood to involve the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, the precise influence of the ortho-methyl group on the stereochemical outcome and reaction kinetics is not fully elucidated. organicchemistrytutor.commasterorganicchemistry.com Advanced computational modeling and in-situ reaction monitoring could provide insights into the transition state geometries and the role of solvent molecules in the reaction coordination sphere.
Another unexplored avenue is the investigation of photochemical reaction pathways . Photochemistry offers unique reaction mechanisms by accessing high-energy excited states, potentially enabling novel synthetic routes or uncovering degradation pathways. fiveable.memsu.eduwikipedia.org Research could explore the behavior of this compound or its precursors under UV irradiation, investigating possibilities such as photoisomerization or photoreduction, which proceed through different intermediates than thermal reactions. msu.edu
Key Research Objectives:
Detailed kinetic studies of the Grignard synthesis to understand the impact of temperature, solvent, and catalyst on reaction rates and selectivity.
Computational modeling of the transition states to predict and explain the observed stereoselectivity.
Exploration of photochemical reactions, such as Norrish Type II reactions, if suitable chromophores are introduced into the molecule.
Investigation of alternative organometallic reagents and their reaction mechanisms to overcome limitations of Grignard reagents.
Integrated Spectroscopic and Computational Approaches
The comprehensive characterization of this compound and its derivatives requires an integrated approach that combines experimental spectroscopic data with high-level computational chemistry. This synergy is crucial for unambiguously determining molecular structure, understanding electronic properties, and predicting behavior.
Future research should employ a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), to build a complete picture of the molecule. These experimental data can then be used to validate and refine computational models. Density Functional Theory (DFT) calculations, for instance, can be used to predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) and compare them with experimental results to confirm structural assignments.
This integrated approach can also be used to explore the molecule's conformational landscape, identify the most stable conformers, and calculate properties such as bond dissociation energies, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. Such information is invaluable for predicting reactivity and potential intermolecular interactions.
Key Research Objectives:
Perform detailed 1D and 2D NMR studies to fully assign the proton and carbon signals.
Utilize DFT calculations to predict NMR and IR spectra and compare them with experimental data for structural validation.
Computationally model the molecule's conformational isomers to understand their relative stabilities and geometries.
Calculate electronic properties to predict reactivity and guide the development of new derivatives.
The table below outlines how different spectroscopic and computational methods could be integrated in future studies.
| Technique | Objective | Expected Outcome/Insight |
|---|---|---|
| NMR Spectroscopy (1H, 13C, COSY, HSQC) | Structural elucidation and confirmation. | Unambiguous assignment of all proton and carbon atoms; confirmation of connectivity. |
| FT-IR Spectroscopy | Identification of functional groups and vibrational modes. | Confirmation of the hydroxyl group and aromatic ring vibrations. |
| Density Functional Theory (DFT) | Prediction of molecular properties and spectra. | Calculated NMR and IR spectra to support experimental data; insights into electronic structure and reactivity. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and interactions. | Understanding of how the molecule behaves in different solvent environments and its preferred conformations. |
Exploration of New Derivatization Strategies
Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a key strategy for modifying the properties of a molecule. For this compound, future research into new derivatization strategies could unlock a wide range of applications, from enhancing analytical detection to creating novel compounds with specific biological or material properties.
One major area of exploration is the synthesis of novel esters . The hydroxyl group of this compound is a prime target for esterification with various carboxylic acids. nih.govresearchgate.netresearchgate.netscilit.comscilit.com By selecting different acid moieties, derivatives with tailored properties such as increased lipophilicity, altered volatility, or specific biological activity can be created. For example, esterification with amino acids could produce derivatives with potential pharmaceutical applications. nih.gov Steglich esterification is one potential synthetic route for these compounds. nih.govresearchgate.net
Another important strategy involves derivatization to improve analytical detectability , particularly for separating and quantifying the enantiomers. Derivatizing the alcohol with chiral reagents can produce diastereomers that are more easily separated by standard chromatographic techniques like HPLC. Reagents such as picolinic acid could be explored to create picolinate (B1231196) esters, which can enhance separation on chiral stationary phases. researchgate.netcrossref.org Furthermore, derivatization with agents like benzoyl chloride can improve ionization efficiency for mass spectrometry-based quantification. acs.orgnih.gov
Key Research Objectives:
Synthesis of a library of ester derivatives using various aliphatic and aromatic carboxylic acids to study structure-property relationships.
Development of derivatization protocols using chiral reagents to facilitate the enantioselective analysis of the compound.
Exploration of ether synthesis to create derivatives with enhanced chemical stability.
Investigation of silylation to produce more volatile derivatives suitable for gas chromatography (GC) analysis.
Deeper Understanding of Biotransformation Mechanisms and Products
Understanding how this compound is metabolized by living organisms (biotransformation) is crucial for assessing its potential biological effects and persistence. Future research should focus on elucidating the specific metabolic pathways and identifying the resulting products.
The biotransformation of xenobiotics typically occurs in two phases. Phase I metabolism often involves oxidation, reduction, or hydrolysis reactions, catalyzed primarily by the cytochrome P450 (CYP) enzyme superfamily. rsc.org For this compound, research should aim to identify the specific CYP isozymes responsible for its metabolism. nih.govnih.govresearchgate.net Given its structure as a secondary benzylic alcohol with an ortho-tolyl group, likely metabolic pathways include oxidation of the alcohol to the corresponding ketone (2'-methylpropiophenone), hydroxylation of the aromatic ring, or oxidation of the tolyl methyl group. nih.govcresset-group.commdpi.com In vitro studies using human liver microsomes can be employed to identify these initial metabolites. nih.gov
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov A primary pathway for alcohols is glucuronidation , where glucuronic acid is attached to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govrsc.orgtaylorandfrancis.comwikipedia.org Future studies should investigate the kinetics of this compound glucuronidation to determine which UGT isoforms are involved and the rate at which the glucuronide conjugate is formed. nih.govtaylorandfrancis.com
Key Research Objectives:
Incubate this compound with human liver microsomes and specific CYP enzymes to identify the Phase I metabolites.
Utilize high-resolution mass spectrometry to characterize the structure of novel metabolites.
Conduct in vitro assays with various UGT isoforms to determine which enzymes are responsible for the glucuronidation of the parent compound.
Investigate other potential conjugation pathways, such as sulfation.
The table below lists the chemical compounds mentioned in this article.
| Compound Name |
|---|
| This compound |
| 2'-Methylpropiophenone |
| Ethylmagnesium halide |
| 2-Methylbenzaldehyde |
| Picolinic acid |
| Benzoyl chloride |
| Glucuronic acid |
Q & A
Q. What are the primary synthetic routes for 1-(2-Methylphenyl)-1-propanol?
Answer: Common methods include:
- Grignard Reaction : Reacting 2-methylbenzylmagnesium bromide with propanal under anhydrous conditions, followed by acid quenching.
- Asymmetric Reduction : Using biocatalysts (e.g., immobilized yeast) to reduce α-methylcinnamaldehyde derivatives enantioselectively .
- Catalytic Hydrogenation : Hydrogenating α-methylstyrene oxide over palladium catalysts.
Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is this compound characterized structurally?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.3 ppm), hydroxyl (-OH) at δ 1.5–2.0 ppm (broad), and methyl groups (δ 1.2–1.4 ppm).
- ¹³C NMR : Aromatic carbons (δ 120–140 ppm), carbonyl carbon (if present), and aliphatic carbons.
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹), C-O stretch (~1050–1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 150.22 (C₁₀H₁₄O) .
Q. What solvents and purification methods are optimal for this compound?
Answer:
- Solubility : Miscible in ethanol, diethyl ether, and dichloromethane; sparingly soluble in water.
- Purification :
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?
Answer:
- Biocatalysts : Optimize yeast strain (e.g., Saccharomyces cerevisiae) activity by adjusting pH (6.5–7.5) and temperature (25–30°C).
- Chiral Additives : Use β-cyclodextrin to enhance stereoselectivity.
- Analytical Validation : Quantify ee via chiral HPLC or polarimetry. Reported ee values exceed 90% under optimized conditions .
Q. What computational approaches predict biological interactions of this compound?
Answer:
Q. How do structural modifications impact biological activity?
Answer:
Q. What are the challenges in analyzing degradation products?
Answer:
Q. Table 1. Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Boiling Point | 210–220°C (1 atm) | |
| Solubility in Water | 2.1 g/L (25°C) | |
| Enantiomeric Excess | >90% (biocatalytic method) |
Q. Table 2. Key Spectroscopic Data (¹H NMR)
| Signal (δ, ppm) | Assignment |
|---|---|
| 7.2–7.3 | Aromatic protons |
| 2.1 | -CH(CH₃)₂ |
| 1.5 | -OH (broad) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
